molecular formula C10H9ClN2 B6159259 1-(3-chloropyridin-4-yl)cyclobutane-1-carbonitrile CAS No. 485828-70-4

1-(3-chloropyridin-4-yl)cyclobutane-1-carbonitrile

Cat. No.: B6159259
CAS No.: 485828-70-4
M. Wt: 192.6
InChI Key:
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Description

1-(3-Chloropyridin-4-yl)cyclobutane-1-carbonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. With a molecular formula of C10H9ClN2 and a molecular weight of 192.6 g/mol, this compound offers a unique blend of reactivity and selectivity .

Preparation Methods

The synthesis of 1-(3-chloropyridin-4-yl)cyclobutane-1-carbonitrile typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of this compound. The general synthetic route involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chloropyridin-4-yl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloropyridin-4-yl)cyclobutane-1-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(3-chloropyridin-4-yl)cyclobutane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-Chloropyridin-4-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and selectivity.

    1-(3-Fluoropyridin-4-yl)cyclobutane-1-carbonitrile: Contains a fluorine atom, which can influence its chemical properties and biological activity.

    1-(3-Methylpyridin-4-yl)cyclobutane-1-carbonitrile: The presence of a methyl group can affect its steric and electronic properties, leading to different reactivity patterns.

The uniqueness of this compound lies in its specific combination of a chloropyridine moiety with a cyclobutane ring and a carbonitrile group, which imparts distinct chemical and biological properties.

Properties

CAS No.

485828-70-4

Molecular Formula

C10H9ClN2

Molecular Weight

192.6

Purity

95

Origin of Product

United States

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